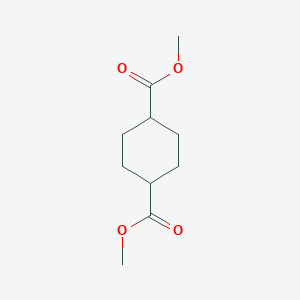

Dimethyl 1,4-cyclohexanedicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGAGQAGYITKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026566, DTXSID1029255 | |

| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline] | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl hexahydroterephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

265 °C (mixed isomer) | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.91 (Air = 1) | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/ | |

| Record name | Dimethyl hexahydroterephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Partially crystalline solid, Clear colorless liquid | |

CAS No. |

94-60-0, 3399-21-1, 3399-22-2 | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3399-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl trans-1,4-Cyclohexanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS87MDS0ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35IVG3419I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

14 °C (cis-isomer), 71 °C (trans-isomer) | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Dimethyl 1,4-cyclohexanedicarboxylate from Dimethyl Terephthalate: An In-depth Technical Guide

An overview of the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a crucial intermediate in the production of polymers and plasticizers, through the catalytic hydrogenation of dimethyl terephthalate (DMT). This document provides a comprehensive analysis of various catalytic systems, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development and materials science.

This compound (DMCD) is a significant chemical intermediate widely utilized in the synthesis of polyester resins, polyamides, and plasticizers.[1][2] The primary industrial route to DMCD involves the selective hydrogenation of the aromatic ring of dimethyl terephthalate (DMT).[2][3] This guide explores the nuances of this synthesis, focusing on the catalysts and reaction conditions that afford high conversion and selectivity.

Catalytic Systems and Performance

The choice of catalyst is paramount in achieving efficient hydrogenation of DMT to DMCD. Noble metals, particularly ruthenium and palladium, have been extensively studied and are used in industrial applications.[4][5] However, research into more cost-effective non-precious metal catalysts, such as nickel, is a key area of development.[4]

Ruthenium-Based Catalysts

Ruthenium-based catalysts have demonstrated high activity and selectivity for the hydrogenation of DMT. The support material for the ruthenium catalyst plays a crucial role in its performance. Zeolite-supported Ru catalysts, for instance, have shown excellent results.[1] In one study, a Ru/MOR (Mordenite) catalyst achieved 100% DMT conversion and 95.09% DMCD selectivity under optimized conditions.[1] Another approach involves using a Ru/C catalyst, which under low-pressure conditions (3.0 MPa), achieved a 99.0% conversion of DMT and 96.5% selectivity to DMCD.[6] A patent also describes a method using a Ru/Al2O3 catalyst in a fixed-bed reactor for continuous production.[7]

Nickel-Based Catalysts

Nickel-based catalysts present a more economical alternative to precious metal catalysts.[4] Research has shown that modifying Ni/SiO2 catalysts with potassium fluoride (KF) can significantly enhance their performance.[4][5] A 0.5 wt% KF-modified Ni/SiO2 catalyst exhibited a 95% conversion of DMT and 96% selectivity to DMCD.[4][5] The promotional effect of KF is attributed to an increase in Ni(0) species and a reduction in acidic sites, which favors the hydrogenation of the phenyl ring over the hydrogenolysis of the ester groups.[4]

Palladium-Based Catalysts

Industrially, palladium-based heterogeneous catalysts are commonly used for the hydrogenation of DMT to produce DMCD.[5] These processes are typically conducted at high temperatures (160 to 180 °C) and high hydrogen pressures.[5]

Comparative Data of Catalytic Systems

The following tables summarize the quantitative data from various studies on the synthesis of DMCD from DMT, allowing for a clear comparison of the different catalytic systems and their performance under various conditions.

| Catalyst | Support | Promoter | Temperature (°C) | H2 Pressure (MPa) | Solvent | DMT Conversion (%) | DMCD Selectivity (%) | Reaction Time (h) |

| Ni | SiO2 | KF (0.5 wt%) | - | 5 | Isopropanol | 95 | 96 | 4 |

| Ru | MOR | - | 140 | 6 | Ethyl acetate | 100 | 95.09 | 4 |

| Ru | HZSM-5 | - | 160 | 2.5 | - | 100 | 99.5 | 2 |

| Ru | C | - | 110 | 3 | Tetrahydrofuran | 99.0 | 96.5 | - |

| Ru | Al2O3 | - | 120-160 | 2-3 | Ethyl acetate | - | - | Continuous |

Table 1: Performance of Various Catalysts in the Hydrogenation of Dimethyl Terephthalate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for catalyst preparation and the hydrogenation reaction.

Preparation of a Potassium-Modified Ni/SiO2 Catalyst

A Ni/SiO2 catalyst with a 20 wt% nickel loading can be synthesized using the ammonia evaporation (AE) method.[5] In a typical procedure, 5.0 g of Ni(NO3)2·3H2O is dissolved in a solution of 180 mL of deionized water and 20 g of ethylene glycol.[5] To this, 75 mL of a 5 wt% ammonia solution is added and stirred for 20 minutes to form a blue solution (pH ≈ 11–12).[5] Subsequently, 16.7 g of colloidal silica (30 wt%) is added, and the mixture is stirred for 4 hours.[5] The ammonia is then evaporated by heating the solution at 80 °C for 5–6 hours until the pH reaches 6–7.[5]

For the potassium fluoride modification, an aqueous solution of KF is added dropwise to the dried Ni/SiO2 precursor until the surface is completely covered.[5] The precursor is then aged for 3 hours at room temperature and dried overnight at 80 °C.[5] The catalyst precursor is calcined at 450 °C for 4 hours and subsequently reduced in a pure H2 flow (30 mL min−1) at a specified temperature (e.g., 500 °C) for 4 hours.[5]

General Procedure for Dimethyl Terephthalate Hydrogenation

The hydrogenation of DMT is typically carried out in a high-pressure autoclave.[5][6] In a representative experiment, a specific amount of catalyst (e.g., 50 mg) and DMT (e.g., 0.1 g) are placed in the reactor with a suitable solvent (e.g., 2 mL of isopropanol).[5] The reactor is sealed and purged with hydrogen several times to remove air. The autoclave is then pressurized with hydrogen to the desired pressure (e.g., 5 MPa) and heated to the reaction temperature.[5] The reaction mixture is stirred for a specified duration. After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released. The catalyst is separated by filtration, and the products are analyzed by gas chromatography.[5]

Reaction Pathway and Experimental Workflow

Visualizing the chemical transformation and the experimental process can aid in understanding the synthesis.

Caption: Chemical reaction pathway for the hydrogenation of DMT to DMCD.

Caption: Generalized experimental workflow for the synthesis of DMCD.

References

- 1. Selective hydrogenation of dimethyl terephthalate to dimethyl 1,4‐cyclohexanedicarboxylate over zeolite‐supported Ru catalysts | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO 2 catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02223D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US20160326088A1 - Method for preparing this compound and method for preparing 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to Dimethyl 1,4-cyclohexanedicarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a diester of 1,4-cyclohexanedicarboxylic acid with the chemical formula C₁₀H₁₆O₄.[1] It exists as a mixture of cis and trans isomers and is a versatile chemical intermediate with significant applications in the synthesis of polymers, plasticizers, and pharmaceuticals.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of DMCD, detailed experimental methodologies for their determination, and insights into its applications, particularly in polymer chemistry and as a building block in medicinal chemistry.

Physical and Chemical Properties

This compound is a clear, colorless liquid after melting, often appearing as a partially crystalline solid at room temperature.[1][2] It possesses a faint, fruity odor.[2] The properties of DMCD are influenced by the ratio of its cis and trans isomers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₄ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1] |

| CAS Number | 94-60-0 | [1] |

| Appearance | Clear, colorless liquid after melting; Partially crystalline solid | [1][2] |

| Odor | Faint, fruity | [2] |

| Melting Point | 14 °C (cis-isomer), 71 °C (trans-isomer) | [1] |

| Boiling Point | 265 °C (mixed isomer) | [1] |

| Density | 1.111 g/mL at 25 °C | |

| Vapor Pressure | 1 mmHg at 85 °C | |

| Vapor Density | 6.9 (vs air) | |

| Refractive Index | n20/D 1.458 (lit.) | |

| Solubility in Water | 12,000 mg/L at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [1] |

| Flash Point | 113 °C (closed cup) | |

| Autoignition Temperature | 730 °F |

Experimental Protocols

The following sections detail the general methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of the separated cis and trans isomers of DMCD can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of the isomer is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point of the DMCD mixture is determined by distillation at atmospheric pressure.

Procedure:

-

A sample of DMCD is placed in a round-bottom flask with a few boiling chips.

-

A distillation apparatus is assembled with a condenser and a collection flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Solubility Determination

The solubility of DMCD in water and various organic solvents can be determined by the isothermal shake-flask method.

Procedure:

-

An excess amount of DMCD is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The solution is allowed to stand for any undissolved solute to settle.

-

A sample of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as gas chromatography (GC).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure and determining the isomeric ratio of DMCD.

-

Sample Preparation: A small amount of DMCD is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The spectra are recorded on an NMR spectrometer.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of the methyl ester and cyclohexyl protons and to quantify the cis/trans isomer ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in DMCD.

-

Sample Preparation: A thin film of liquid DMCD is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the C=O stretch of the ester group (around 1735 cm⁻¹) and the C-O stretch (around 1200-1100 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DMCD.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, often using electron ionization (EI).

-

Data Analysis: The mass-to-charge ratio of the molecular ion and the major fragment ions are analyzed to confirm the molecular weight and deduce structural information. The NIST WebBook provides mass spectral data for 1,4-Cyclohexanedicarboxylic acid, dimethyl ester.[3]

Synthesis and Applications Workflow

This compound is a key intermediate in several industrial processes. The following diagram illustrates a typical workflow from its synthesis to its major applications.

Caption: Synthesis of DMCD and its primary applications.

Applications in Research and Development

Polymer Synthesis

A primary application of DMCD is in the synthesis of polyesters and polyester polyols.[4] Through polycondensation reactions with diols, such as 1,4-butanediol or 1,4-cyclohexanedimethanol (which can be produced by the reduction of DMCD itself), a variety of polyesters with tailored properties can be produced.[4] These polymers find use in coatings, adhesives, and flexible and rigid foams. The cis/trans isomer ratio of the DMCD starting material can significantly influence the properties of the resulting polymer, such as its crystallinity and melting point.[5]

Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry. Its rigid cyclohexyl core provides a scaffold for the synthesis of more complex molecules with potential biological activity. For instance, it has been used as a reactant in the preparation of cycloalkylamide derivatives that act as inhibitors of soluble epoxide hydrolase, an enzyme implicated in the regulation of blood pressure and inflammation.[2] The ability to readily modify the ester groups allows for the exploration of structure-activity relationships in drug design.

Safety and Handling

This compound is classified as an eye irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 2: Hazard and Precautionary Statements

| Classification | Statement | Reference(s) |

| Hazard Statement | H319: Causes serious eye irritation | |

| Precautionary Statements | P264: Wash skin thoroughly after handling. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P337+P313: If eye irritation persists: Get medical advice/attention. |

It is recommended to handle DMCD in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Store in a tightly closed container in a dry and cool place.[2]

Conclusion

This compound is a chemical intermediate with a well-defined set of physical and chemical properties. Its importance in the polymer industry is well-established, and its utility as a scaffold in medicinal chemistry continues to be explored. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound, from its fundamental properties and their experimental determination to its key applications and safety considerations.

References

- 1. This compound | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,4-Cyclohexanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 4. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Dimethyl 1,4-cyclohexanedicarboxylate: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 1,4-cyclohexanedicarboxylate, a significant compound in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for this compound is presented below. This compound exists as two stereoisomers, cis and trans, and where available, data for both are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| trans | ~2.0 - 2.2 | m | 8H | Cyclohexane-H |

| 3.67 | s | 6H | -OCH₃ | |

| cis | Data not readily available in searched resources. | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Isomer | Chemical Shift (δ) ppm | Assignment |

| trans | Data not readily available in a quantitative format. | - |

| cis | Data not readily available in a quantitative format. | - |

Note: While general ¹H and ¹³C NMR spectra are referenced in various databases, detailed and assigned quantitative data, particularly for the cis-isomer, is not consistently available in the public domain.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2950 | C-H (alkane) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1440 | C-H (alkane) | Bending |

| ~1200 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity |

| 200 | [M]⁺ (Molecular Ion) | Present |

| 169 | [M - OCH₃]⁺ | - |

| 140 | Fragment | High |

| 108 | Fragment | High |

| 81 | Fragment | - |

Note: The relative intensities of all fragments are not consistently reported across various sources.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like esters.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of trans-Dimethyl 1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Crystallographic Data of trans-Dimethyl 1,4-cyclohexanedicarboxylate

The following table summarizes the anticipated crystallographic data for trans-dimethyl 1,4-cyclohexanedicarboxylate, based on the known structure of trans-1,4-cyclohexanedicarboxylic acid. The fundamental cyclohexane ring conformation is expected to be a chair form with the two carboxymethyl groups in a diaxial or diequatorial orientation. The latter is generally more stable.

| Parameter | Expected Value |

| Empirical Formula | C₁₀H₁₆O₄ |

| Formula Weight | 200.23 g/mol |

| Crystal System | Monoclinic (predicted) |

| Space Group | P2₁/c (predicted) |

| a (Å) | ~6.0 - 8.0 |

| b (Å) | ~9.0 - 11.0 |

| c (Å) | ~10.0 - 12.0 |

| α (°) | 90 |

| β (°) | ~100 - 110 |

| γ (°) | 90 |

| Volume (ų) | ~600 - 800 |

| Z | 2 or 4 |

| Density (calculated) (g/cm³) | ~1.2 - 1.4 |

Experimental Protocols

The determination of the crystal structure of a small molecule like trans-dimethyl 1,4-cyclohexanedicarboxylate would typically involve the following experimental procedures.

Crystallization

Single crystals of suitable quality for X-ray diffraction are paramount. A common method for growing crystals of organic compounds is slow evaporation from a saturated solution.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. For trans-dimethyl 1,4-cyclohexanedicarboxylate, solvents such as methanol, ethanol, acetone, or ethyl acetate could be explored.

-

Procedure: A saturated solution of the compound is prepared at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the formation of well-ordered single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations of the atoms.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensities and positions of the diffracted X-ray beams are recorded.

Structure Solution and Refinement

-

Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique structure factors (|F²|).

-

Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically, or they are placed in calculated positions. The final refined structure is evaluated based on crystallographic R-factors.

Visualizations

Molecular Structure of trans-Dimethyl 1,4-cyclohexanedicarboxylate

The following diagram illustrates the molecular structure of trans-dimethyl 1,4-cyclohexanedicarboxylate in its expected low-energy chair conformation with the two carboxymethyl groups in equatorial positions.

Caption: Molecular structure of trans-Dimethyl 1,4-cyclohexanedicarboxylate.

Experimental Workflow for Crystal Structure Determination

The logical flow of experiments required to determine the crystal structure is depicted in the following workflow diagram.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of trans-dimethyl 1,4-cyclohexanedicarboxylate remains to be published, the analysis of its parent dicarboxylic acid and the application of established crystallographic principles allow for a robust prediction of its solid-state conformation. The methodologies outlined in this guide provide a standard framework for the experimental determination of such crystal structures. For professionals in materials science and drug development, a thorough understanding of the three-dimensional arrangement of such fundamental building blocks is indispensable for the rational design of new materials with tailored properties. Further experimental investigation is warranted to provide a definitive crystallographic characterization of this important diester.

"thermodynamic stability of Dimethyl 1,4-cyclohexanedicarboxylate isomers"

An In-depth Technical Guide on the Thermodynamic Stability of Dimethyl 1,4-Cyclohexanedicarboxylate Isomers

Introduction

This compound (DMCD) is a key chemical intermediate, particularly in the synthesis of polyesters and other polymers. It exists as two geometric isomers: cis and trans. The orientation of the two methoxycarbonyl groups relative to the cyclohexane ring plane defines these isomers and significantly influences their physical properties and chemical reactivity. For researchers and professionals in polymer science and drug development, a thorough understanding of the relative thermodynamic stability of these isomers is crucial for controlling reaction outcomes, predicting material properties, and designing synthetic pathways. This guide provides a detailed analysis of the thermodynamic equilibrium, the structural basis for the stability differences, and the experimental and computational methods used in these determinations.

Thermodynamic Stability Analysis

The thermodynamic stability of the DMCD isomers is dictated by the conformational energetics of the substituted cyclohexane ring. At elevated temperatures and in the presence of a suitable catalyst, the cis and trans isomers can interconvert, eventually reaching a state of thermodynamic equilibrium.

The trans isomer is the thermodynamically more stable of the two. This is because the cyclohexane ring predominantly adopts a chair conformation. In the trans isomer, both bulky methoxycarbonyl groups can occupy equatorial positions, minimizing steric hindrance. This diequatorial arrangement is sterically favorable. In contrast, the cis isomer is forced to have one methoxycarbonyl group in an equatorial position and the other in an axial position. The axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, which introduces steric strain and raises the overall energy of the molecule, making it less stable than the trans isomer.[1]

Under conditions of thermodynamic equilibrium, typically achieved by heating at high temperatures (e.g., ~280°C), the isomer distribution consistently favors the trans form.[2] The equilibrium mixture contains approximately 66% trans-isomer and 34% cis-isomer.[2][3] This ratio can be used to calculate the Gibbs free energy difference (ΔG°) between the two isomers.

Quantitative Thermodynamic Data

The following table summarizes the key quantitative data related to the thermodynamic stability of DMCD isomers at equilibrium.

| Parameter | Value | Reference |

| Equilibrium Composition (cis) | ~34% (± 2%) | [2][3] |

| Equilibrium Composition (trans) | ~66% (± 2%) | [2][3] |

| Equilibrium Constant (Keq = [trans]/[cis]) | ~1.94 | Calculated |

| Gibbs Free Energy Difference (ΔG° at 553 K) | ~ -3.06 kJ/mol | Calculated |

Note: The Gibbs free energy difference was calculated using the formula ΔG° = -RT ln(Keq) at a typical equilibration temperature of 280°C (553.15 K).

Experimental and Computational Protocols

The determination of thermodynamic parameters for DMCD isomers involves both experimental equilibration studies and computational modeling.

Protocol 1: Experimental Equilibration

This method involves inducing the interconversion of cis and trans isomers until a stable equilibrium ratio is achieved.

1. Objective: To experimentally determine the thermodynamically controlled equilibrium ratio of cis and trans-DMCD.

2. Materials:

- This compound (any initial cis/trans ratio)

- Isomerization catalyst (e.g., Lithium chloride, sulfonic acids)[2]

- High-boiling point, inert solvent (optional)

- Apparatus for heating under reflux with an inert atmosphere (e.g., Nitrogen)

3. Procedure:

- A known quantity of DMCD and a catalytic amount of the isomerization agent are placed in a round-bottom flask.

- The mixture is heated under reflux (approximately 280°C) under an inert atmosphere to prevent degradation.[2]

- Aliquots are carefully withdrawn from the reaction mixture at regular time intervals (e.g., every hour).

- The reaction is continued until the analysis of consecutive aliquots shows a constant cis to trans ratio, indicating that equilibrium has been reached.

4. Analysis:

- The cis/trans isomer ratio in each aliquot is quantified using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

- GC provides separation of the isomers, and the ratio is determined by the integration of the respective peak areas.

- ¹H NMR can also be used, as the protons within the cis and trans isomers will have distinct chemical shifts, allowing for quantification via signal integration.

Protocol 2: Computational Chemistry Analysis

This protocol uses theoretical calculations to predict the relative stabilities of the isomers based on their molecular structures.

1. Objective: To compute the ground-state energies of the cis and trans isomers of DMCD and determine their relative Gibbs free energies.

2. Methodology:

- Structure Generation: Build 3D models of the cis (axial-equatorial) and trans (diequatorial) isomers of DMCD using molecular modeling software.

- Geometry Optimization: Perform full geometry optimization for each isomer to find its lowest energy conformation. Density Functional Theory (DFT) is a commonly employed method.[4][5]

- Level of Theory: A typical and reliable level of theory involves the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[5] Dispersion corrections (e.g., D3) are often included to accurately model non-covalent interactions.

- Frequency Calculations: Perform vibrational frequency calculations on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the necessary data to calculate thermodynamic properties like enthalpy (H) and Gibbs free energy (G).

- Energy Comparison: The relative stability is determined by comparing the calculated Gibbs free energies (ΔG) of the cis and trans isomers.

Visualizations

The following diagrams illustrate the experimental workflow for determining thermodynamic equilibrium and the conformational basis for the stability difference between the isomers.

Caption: Workflow for determining the equilibrium isomer ratio.

References

"health and safety data for Dimethyl 1,4-cyclohexanedicarboxylate"

An In-depth Technical Guide to the Health and Safety of Dimethyl 1,4-cyclohexanedicarboxylate

This technical guide provides a comprehensive overview of the health and safety data for this compound (DMCD), intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a faint fruity odor.[1] It is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, fragrances, and polymers like polyester resins and polyamides.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 94-60-0 | [1][2][4] |

| Molecular Formula | C₁₀H₁₆O₄ | [1][2][4] |

| Molecular Weight | 200.23 g/mol | [2][4] |

| Appearance | Clear, colorless liquid after melting; Partially crystalline solid | [1][2][3] |

| Odor | Faint fruity | [1] |

| Boiling Point | 263.5 - 265 °C at 760 mmHg | [2][4] |

| 131-133 °C at 11 mmHg | [5][6] | |

| Melting Point | -10 °C | [1] |

| 14 °C (cis-isomer), 71 °C (trans-isomer) | [2] | |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| 1.111 g/mL at 25 °C | [5][6] | |

| Vapor Density | 6.91 (Air = 1) | [1][2][4] |

| Vapor Pressure | 0.08 mmHg | [2] |

| 1 mmHg at 85 °C | [5][6] | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5][6] |

| Autoignition Temperature | 730 °F | [5][6] |

| Water Solubility | Sparingly soluble; 12,000 mg/L at 25 °C | [1][2] |

| Refractive Index | 1.4580 at 20 °C | [1][2][5] |

Hazard Identification and Classification

DMCD is classified as an irritant to the eyes and skin and is considered harmful to aquatic life with long-term effects.[1][2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Source(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning | [2] |

| Serious Eye Damage/Eye Irritation | H319 / H320: Causes serious eye irritation | GHS07 | Warning | [5][7][8][9][10] |

| Hazardous to the Aquatic Environment (Long-term) | H412: Harmful to aquatic life with long lasting effects | - | - | [2] |

Toxicology Studies

Toxicological data indicates that this compound has low acute toxicity via oral and dermal routes but is a notable eye and skin irritant.

Table 3: Summary of Acute Toxicity Data

| Test | Species | Route | Value | Source(s) |

| LD₅₀ | Rat (male) | Oral | >5000 mg/kg | [2] |

| LD₅₀ | Rat (female) | Oral | approx. 2812 mg/kg | [2] |

| LD₅₀ | Rat | Oral | 3200-6400 mg/kg | [2] |

| LD₅₀ | Guinea pig | Dermal | > 10 mg/kg | [7] |

| LC₅₀ | Rat (male/female) | Inhalation (4h) | > 5.0 mg/L | [11] |

Experimental Protocols

Detailed experimental methodologies for key toxicological assessments are outlined below, based on standard OECD guidelines likely followed for the reported studies.

This method is used to estimate the LD₅₀ and identify substances that have the potential to cause acute toxicity.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard cages with access to food and water ad libitum, except for a brief fasting period before dosing.[1]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is often dissolved or suspended in a suitable vehicle, like corn oil or water.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

-

The outcome of the first group determines the dose for the next group (either higher or lower). This sequential dosing continues until the criteria for classifying the substance are met.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy young adult albino rabbits are typically used.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal's trunk.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approx. 6 cm²) of skin.

-

The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing is removed, and the residual test substance is washed off.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Dermal reactions are scored according to a standardized scale (0=none, 4=severe). The mean scores for erythema and edema are used to classify the irritation potential.

-

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second after application.

-

The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.

-

Effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored using a standardized scale.

-

The reversibility of the observed lesions is also assessed. The scores are used to classify the substance's irritation potential. For DMCD, the classification is "Causes serious eye irritation".[7][8]

-

Reproductive and Developmental Toxicity

In a reproductive toxicity study in rats, DMCD did not affect the reproductive capacity of the adult animals. No treatment-related effects were observed in the ovaries of female rats or in their offspring. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 888 mg/kg for paternal and offspring toxicity and 1124 mg/kg for maternal toxicity.[2]

Handling and Safety Precautions

Given its hazard profile, appropriate safety measures must be implemented when handling this compound.

Table 4: Recommended Safety and Handling Procedures

| Precaution Type | Recommendation | Source(s) |

| Engineering Controls | Work under a fume hood. Ensure adequate ventilation. | [12][13] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (safety glasses with side-shields or goggles). | [1][5][7] |

| Hygiene Measures | Wash hands and skin thoroughly after handling. Avoid contact with eyes. | [1][7][8] |

| Storage | Store in a cool, dry place in a tightly closed container. Ambient temperatures are suitable. | [1][7][12] |

| Spill & Disposal | Contain spillage with non-combustible absorbent material (sand, earth). Dispose of waste according to local, state, and federal regulations. Avoid release to the environment. | [1][7] |

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][7][8]

-

Skin Contact: Wash off with soap and plenty of water. Get medical attention if symptoms occur.[7][8][12]

-

Inhalation: Move the person into fresh air. If symptoms occur, get medical attention.[7][12]

-

Ingestion: Rinse mouth with water. Seek medical advice. Never give anything by mouth to an unconscious person.[8][12]

Environmental Fate

This compound is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] It is expected to have very high mobility in soil. Volatilization from moist soil or water surfaces is not expected to be a significant fate process.[1] Care should be taken to avoid its release into the environment.[1][7]

References

- 1. dep.nj.gov [dep.nj.gov]

- 2. This compound | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. Page loading... [guidechem.com]

- 7. oecd.org [oecd.org]

- 8. eye irritation: Topics by Science.gov [science.gov]

- 9. oshri.kosha.or.kr [oshri.kosha.or.kr]

- 10. (Z+E)-dimethyl 1,4-cyclohexane dicarboxylate, 94-60-0 [thegoodscentscompany.com]

- 11. A study on the acute dermal irritation of a novel polyherbal anesthetic formulation for parenteral administration in wistar albino rats - MedCrave online [medcraveonline.com]

- 12. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Degradation of Dimethyl 1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The information is compiled from various scientific sources and presented to assist researchers, scientists, and professionals in drug development in understanding the environmental profile of this compound. This document includes key physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicological data, presented in a structured format with detailed experimental methodologies and visual diagrams to facilitate comprehension.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C10H16O4 | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][3] |

| Appearance | Partially crystalline solid or clear, colorless liquid after melting.[1][3] | [1][3] |

| Water Solubility | 12,000 mg/L at 25 °C.[3] | [3] |

| Vapor Pressure | 4.41 x 10⁻³ mm Hg at 25 °C (extrapolated).[3] | [3] |

| Henry's Law Constant | 9.7 x 10⁻⁸ atm-cu m/mole at 25 °C (estimated). | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.11 (estimated). | [1] |

| Soil Adsorption Coefficient (Koc) | 31 (estimated).[1] | [1] |

| Bioconcentration Factor (BCF) | 11 (estimated in fish).[1] | [1] |

Environmental Fate and Degradation

The following sections detail the abiotic and biotic degradation processes that influence the persistence and transformation of this compound in the environment.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical by non-biological processes such as hydrolysis and photolysis.

2.1.1. Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is pH-dependent.

| pH | Half-life | Reference |

| 7 | 9 years (estimated) | [1] |

| 8 | 331 days (estimated) | [1] |

| 9 | Approximately 1 month at 25 °C (estimated) | [3] |

2.1.2. Photolysis

Photolysis is the decomposition of a chemical by light. In the atmosphere, this primarily occurs through reaction with photochemically-produced hydroxyl radicals.

| Parameter | Value | Reference |

| Atmospheric Half-life | Approximately 2 days (estimated) | [3] |

| Vapor-phase reaction rate constant with hydroxyl radicals | 7.9 x 10⁻¹² cm³/molecule-sec at 25 °C (estimated) | [3] |

This compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[3]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. Studies indicate that this compound is inherently biodegradable.[3]

| Test Type | Inoculum | Degradation | Duration | Reference |

| OECD Guideline 301B (Ready Biodegradability: CO₂ Evolution Test) | Non-adapted activated sludge | 79-81% | 35 days | [3] |

| OECD Guideline 302B (Inherent Biodegradability: Zahn-Wellens Test) | Non-adapted activated sludge | 98% | 14 days | [3] |

| Theoretical BOD | Non-adapted activated sludge | 82% | 4 weeks | [3] |

Ecotoxicity

Ecotoxicity data provides information on the potential adverse effects of a substance on aquatic organisms.

| Organism | Test Type | Endpoint | Value | Reference |

| Fish | Not specified | Not specified | Not specified | Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on the referenced OECD Test Guidelines.

Physicochemical Properties

-

Water Solubility (OECD Guideline 105) : This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility.[4][5][6] For the flask method, the substance is dissolved in water at a specific temperature with stirring until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Vapor Pressure (OECD Guideline 104) : This guideline details several methods applicable to different vapor pressure ranges, including the dynamic method, static method, and isoteniscope method.[7][8][9] The principle involves measuring the saturation pressure of the substance above its solid or liquid phase at various temperatures.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107/117) : The shake flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water, shaking to reach equilibrium, and then measuring the concentration of the substance in each phase.[10][11][12][13][14] The HPLC method (OECD 117) estimates the partition coefficient based on the retention time of the substance on a reverse-phase HPLC column, calibrated with reference compounds of known Log Kow.

-

Soil Adsorption Coefficient (Koc) (OECD Guideline 121) : This method uses high-performance liquid chromatography (HPLC) to estimate the adsorption coefficient.[15][16][17][18][19] The retention time of the test substance on a stationary phase that mimics soil organic matter is measured and compared to that of reference substances with known Koc values.

Abiotic Degradation

-

Hydrolysis as a Function of pH (OECD Guideline 111) : Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature.[20][21][22][23][24] At various time intervals, samples are analyzed to determine the concentration of the parent substance and any hydrolysis products.

Biodegradation

-

Ready Biodegradability – Closed Bottle Test (OECD Guideline 301D) : A defined concentration of the test substance is incubated in a sealed bottle with a mineral medium and a microbial inoculum (e.g., activated sludge).[25][26][27][28][29] The depletion of dissolved oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window.[25][27]

Ecotoxicity

-

Bioconcentration: Flow-through Fish Test (OECD Guideline 305) : This test determines the potential for a chemical to accumulate in fish from the surrounding water.[30][31][32][33][34] Fish are exposed to a constant concentration of the test substance in a flow-through system for an uptake phase, followed by a depuration phase in clean water. The concentration of the substance in the fish tissue is measured at intervals during both phases to calculate the bioconcentration factor (BCF).[30][31][32][33][34]

Visualizations

The following diagrams illustrate the key environmental fate pathways and a typical experimental workflow for assessing biodegradability.

Caption: Environmental fate and degradation pathways of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,4-Cyclohexanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 3. This compound | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 9. oecd.org [oecd.org]

- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. Estimation of the absorption coefficient on soil and sewage sludge according to OECD 121 - Analytice [analytice.com]

- 16. OECD 121 - Adsorption Coefficient using HPLC - Situ Biosciences [situbiosciences.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 25. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]

- 26. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]

- 27. downloads.regulations.gov [downloads.regulations.gov]

- 28. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 29. oecd.org [oecd.org]

- 30. oecd.org [oecd.org]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

- 33. oecd.org [oecd.org]

- 34. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for Polyester Synthesis using Dimethyl 1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) in the synthesis of polyesters. The inclusion of the cycloaliphatic DMCD monomer imparts unique properties to the resulting polymers, including enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for a variety of applications, from advanced materials to biomedical uses.

Introduction to this compound in Polyester Synthesis

This compound is a cycloaliphatic diester monomer commonly used in the synthesis of high-performance polyesters. Its rigid and non-planar cyclohexane ring structure, when incorporated into a polymer backbone, disrupts the chain regularity, which can lead to the formation of amorphous or semi-crystalline polymers with a unique combination of properties.[1] The most common co-monomer used with DMCD is 1,4-cyclohexanedimethanol (CHDM), another cycloaliphatic monomer, which together form poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD).[2][3]

The synthesis of polyesters using DMCD is typically achieved through a two-step melt polycondensation process:

-

Transesterification: In the first step, DMCD reacts with a diol (e.g., CHDM) at elevated temperatures in the presence of a catalyst to form bis(hydroxyalkyl) esters and release methanol. This stage is carried out at temperatures ranging from 180 to 220°C.[4]

-

Polycondensation: The second stage involves further heating the reaction mixture under a high vacuum to facilitate the removal of excess diol and promote the linking of the oligomers into high molecular weight polyester chains. This step is typically conducted at temperatures above 250°C.

The properties of the final polyester can be tailored by the choice of the diol co-monomer and the cis/trans isomer ratio of the DMCD.[1]

Quantitative Data on DMCD-Based Polyesters

The properties of polyesters synthesized using this compound are highly dependent on the choice of the diol co-monomer and the specific reaction conditions. The following tables summarize key quantitative data for various DMCD-based polyesters.

Table 1: Thermal Properties of Polyesters Synthesized with DMCD and Various Diols

| Polyester | Diol Co-monomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |

| PCCD | 1,4-Cyclohexanedimethanol (CHDM) | 63.7 - 90 | 210 - 315 | >350 |

| PBT-co-PBCD | 1,4-Butanediol | Varies with composition | Varies with composition | ~350 |

| P(CT/BT) | 1,4-Butanediol & CHDM | Varies with composition | Varies with composition | >350 |

Note: The range in values reflects the influence of the cis/trans isomer ratio of the monomers and the final molecular weight of the polymer.

Table 2: Mechanical Properties of Polyesters Synthesized with DMCD and CHDM (PCCD)

| Property | Value |

| Tensile Modulus (MPa) | >230 |

| Tensile Strength (MPa) | >41 |

| Elongation at Break (%) | >150 |

Experimental Protocols

This section provides detailed protocols for the synthesis of polyesters using this compound.

Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) via Melt Polycondensation

This protocol describes the synthesis of PCCD from DMCD and 1,4-cyclohexanedimethanol (CHDM) using a two-step melt polymerization process.

Materials:

-

This compound (DMCD)

-

1,4-Cyclohexanedimethanol (CHDM) (typically a 70/30 trans/cis isomer blend)

-

Transesterification Catalyst: Titanium(IV) butoxide (TBT) or other suitable catalyst (e.g., zinc acetate)

-

Polycondensation Catalyst: Antimony(III) oxide or a titanium-based catalyst

-

Stabilizer (e.g., a phosphite antioxidant)

-

High-purity nitrogen gas

-

Vacuum source (<1 Torr)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and a vacuum port

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Cold trap

Procedure:

Step 1: Transesterification

-

Charge the reactor with DMCD and CHDM in a molar ratio of 1:1.2 to 1:1.5. A slight excess of the diol is used to compensate for losses during the reaction.

-

Add the transesterification catalyst (e.g., 50-100 ppm of titanium from TBT).

-

Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.

-

Begin stirring and gradually heat the reactor to 180-220°C.

-

Methanol will begin to distill off as the transesterification reaction proceeds. Continue this step until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 1-2 hours.

Step 2: Polycondensation

-

Add the polycondensation catalyst (e.g., 200-400 ppm of antimony from antimony(III) oxide) and the stabilizer to the reactor.

-

Gradually increase the temperature to 250-285°C.

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 30-60 minutes.

-

The excess CHDM will distill off and be collected in the cold trap. The viscosity of the molten polymer will increase as the polycondensation reaction proceeds.

-

Continue the reaction under high vacuum and at 250-285°C for 2-4 hours, or until the desired melt viscosity (and thus molecular weight) is achieved. The stirrer torque can be monitored to gauge the increase in viscosity.

-

Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

-

The molten polymer can then be extruded from the reactor and cooled.

Visualizations

Diagram 1: Two-Step Melt Polycondensation of DMCD and CHDM

Caption: Workflow for the synthesis of PCCD via a two-step melt polycondensation process.

Diagram 2: Logical Relationship of Monomer Structure to Polymer Properties

Caption: Influence of the cycloaliphatic structure of DMCD on key polyester properties.

References

Application Notes and Protocols: Polymerization of Dimethyl 1,4-cyclohexanedicarboxylate with 1,4-butanediol

These application notes provide a comprehensive overview of the synthesis and characterization of poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE), a promising biodegradable and bio-based polyester. The information is intended for researchers, scientists, and professionals in drug development and material science.

Introduction